molecular formula C19H22N4O3S B2503846 N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251676-55-7

N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2503846
CAS RN: 1251676-55-7
M. Wt: 386.47
InChI Key: MBXCPZLCBNNYKA-UHFFFAOYSA-N
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Description

The compound "N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide" is a complex molecule that may be related to the class of compounds known as acetamides, which have been studied for their potential as ligands for the Peripheral Benzodiazepine Receptor (PBR) and for their anticancer properties. Although the exact compound is not described in the provided papers, similar compounds with acetamide groups and aromatic substitutions have been synthesized and evaluated for biological activity .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an acetic acid derivative with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane . This method could potentially be adapted for the synthesis of the compound , with modifications to the starting materials to account for the specific substituents and the isothiazolopyrimidin moiety.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group attached to an aromatic system. The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for example, was determined to crystallize in the orthorhombic crystal system and exhibited intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . The compound of interest would likely have a similar propensity for hydrogen bonding, given the presence of the amide group, and the additional isothiazolopyrimidin ring system would contribute to its three-dimensional conformation.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the aromatic substituents can be modified through electrophilic substitution reactions, which could be used to further derivatize the compound for increased biological activity or altered physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of aromatic rings and substituents can affect the compound's solubility, melting point, and stability. The orthorhombic crystal structure of a related compound suggests that the compound of interest may also exhibit polymorphism, which can have significant implications for its physical properties and bioavailability . The electronic properties of the isothiazolopyrimidin ring could also impact the compound's reactivity and interactions with biological targets.

properties

IUPAC Name

2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-5-13-8-6-7-12(4)16(13)20-15(24)9-22-14-10-27-21-17(14)18(25)23(11(2)3)19(22)26/h6-8,10-11H,5,9H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXCPZLCBNNYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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